![molecular formula C14H19NO4S B7576324 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid acts as a competitive antagonist of the CaSR, which is a G protein-coupled receptor that is primarily expressed in the parathyroid gland and the kidney. By inhibiting the CaSR-mediated signaling pathway, 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid can modulate calcium homeostasis and regulate the secretion of parathyroid hormone.
Biochemical and Physiological Effects:
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of parathyroid hormone secretion, the modulation of calcium homeostasis, and the regulation of bone metabolism. Additionally, it has been shown to have potential anti-cancer effects by inhibiting cancer cell proliferation and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid is its high selectivity and specificity for the CaSR, which makes it an ideal tool for studying the CaSR-mediated signaling pathway. However, one of the limitations of 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid, including its use as a therapeutic agent for osteoporosis and other bone-related diseases, its potential anti-cancer effects, and its role in the regulation of calcium homeostasis. Additionally, further studies are needed to explore the potential limitations and side effects of 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid, as well as to develop more efficient synthesis methods and drug delivery systems.
Synthesemethoden
The synthesis of 2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid involves several steps, including the reaction of 2,3-dihydro-1H-inden-5-ylsulfonyl chloride with propylamine, followed by the reaction with glycine. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including osteoporosis, cancer, and cardiovascular diseases. It has been shown to inhibit the CaSR-mediated signaling pathway, which plays a crucial role in the regulation of calcium homeostasis.
Eigenschaften
IUPAC Name |
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-8-15(10-14(16)17)20(18,19)13-7-6-11-4-3-5-12(11)9-13/h6-7,9H,2-5,8,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRADLMAYBTZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)S(=O)(=O)C1=CC2=C(CCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.